molecular formula C9H12O3 B1428203 4-Oxo-1-vinylcyclohexanecarboxylic acid CAS No. 1082207-50-8

4-Oxo-1-vinylcyclohexanecarboxylic acid

Cat. No.: B1428203
CAS No.: 1082207-50-8
M. Wt: 168.19 g/mol
InChI Key: VMTBQGRWQZKHQY-UHFFFAOYSA-N
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Description

4-Oxo-1-vinylcyclohexanecarboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is characterized by a cyclohexane ring substituted with a vinyl group and a carboxylic acid group, along with a ketone functional group at the fourth position

Preparation Methods

The synthesis of 4-Oxo-1-vinylcyclohexanecarboxylic acid can be achieved through several routes. One common method involves the hydrolysis of dicarboxylic esters, which can be mediated by silica at elevated temperatures . This process involves the formation of silyl esters on the silica gel surface, which are then cleaved under mild conditions to yield the desired monoester. Another approach involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .

Chemical Reactions Analysis

4-Oxo-1-vinylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Oxo-1-vinylcyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1-vinylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Its vinyl group allows it to undergo addition reactions, while the ketone and carboxylic acid groups enable it to participate in redox and acid-base reactions .

Comparison with Similar Compounds

4-Oxo-1-vinylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the ketone and vinyl groups, making it less reactive in certain types of reactions.

    4-Oxocyclohexanecarboxylic acid: Similar structure but without the vinyl group, affecting its reactivity and applications.

    Vinylcyclohexanecarboxylic acid:

The presence of both the ketone and vinyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-ethenyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2H,1,3-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBQGRWQZKHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the commercially available 4-oxo-1-vinyl-cyclohexanecarboxylic acid ethyl ester (provided by Small Molecules Inc.), (1.20 g, 6.11 mmol) in 1,4-dioxane (20 mL) was treated with a solution of lithium hydroxide monohydrate (734 mg, 30.6 mmol) in water (10 mL). After stirring at 50° C. for 2 h, the volatiles were removed in vacuo. The residue was partitioned between water and diethyl ether. The aqueous layer was acidified to pH 1 by addition of saturated potassium hydrogen sulfate solution and was extracted with ethyl acetate (3×). The organic layer was dried over anhydrous magnesium sulfate, filtered and the volatiles were removed in vacuo to afford the title compound (1.00 g, 97%) as a clear gum. 1H NMR (300 MHz, CDCl3) δ 1.92-2.08 (m, 2H), 2.36-2.59 (m, 6H), 5.34 (d, J=17.5 Hz, 1H), 5.35 (d, J=10.5 Hz, 1H), 5.97 (dd, J=17.5, 10.5 Hz, 1H), 11.30 (br s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 2
4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 3
4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 4
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4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 5
4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 6
4-Oxo-1-vinylcyclohexanecarboxylic acid

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